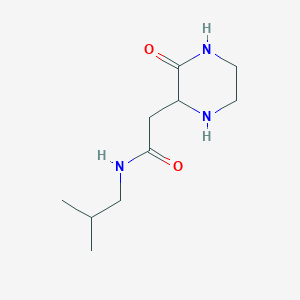![molecular formula C21H28ClNO3 B4395314 2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride](/img/structure/B4395314.png)
2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride
Übersicht
Beschreibung
2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride, also known as SR59230A, is a selective antagonist of the beta-3 adrenergic receptor. It was first synthesized in 1991 by Servier Laboratories and has since been used in various scientific research studies.
Wirkmechanismus
2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride acts as a selective antagonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue and plays a role in the regulation of energy metabolism and thermogenesis. By blocking the activation of this receptor, 2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride inhibits the breakdown of stored fat and reduces the production of heat, leading to a decrease in energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride are primarily related to its role in the regulation of energy metabolism and thermogenesis. Studies have shown that 2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride can increase insulin sensitivity and improve glucose tolerance in animal models of obesity and diabetes. It has also been shown to reduce body weight and adiposity in these models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride in lab experiments is its selectivity for the beta-3 adrenergic receptor, which allows for more precise investigation of the role of this receptor in various physiological processes. However, one limitation is that 2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride may not be suitable for use in human studies due to potential off-target effects and lack of efficacy in clinical trials.
Zukünftige Richtungen
There are several potential future directions for research involving 2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride. One area of interest is the development of more selective beta-3 adrenergic receptor antagonists for use in clinical trials. Another area of interest is the investigation of the potential therapeutic benefits of beta-3 adrenergic receptor antagonists in the treatment of metabolic disorders such as obesity and diabetes. Finally, further research is needed to fully understand the role of the beta-3 adrenergic receptor in energy metabolism and thermogenesis, and how this receptor can be targeted for therapeutic benefit.
Wissenschaftliche Forschungsanwendungen
2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride has been used in various scientific research studies, particularly in the field of pharmacology. It has been used to study the role of beta-3 adrenergic receptors in the regulation of energy metabolism and thermogenesis. It has also been used to investigate the potential therapeutic benefits of beta-3 adrenergic receptor antagonists in the treatment of obesity and diabetes.
Eigenschaften
IUPAC Name |
2-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-24-21-13-16(14-22-18-9-5-6-10-18)11-12-20(21)25-15-19(23)17-7-3-2-4-8-17;/h2-4,7-8,11-13,18-19,22-23H,5-6,9-10,14-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONOCSZKWIIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCC2)OCC(C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4395233.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4395244.png)
![{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395249.png)
![2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4395253.png)

![N-(5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4395260.png)


![1-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4395291.png)
![ethyl [1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4395304.png)
![methyl 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4395308.png)
![4-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4395310.png)
